molecular formula C8H8BrF B12096035 1-Bromo-3-ethyl-2-fluorobenzene

1-Bromo-3-ethyl-2-fluorobenzene

Cat. No.: B12096035
M. Wt: 203.05 g/mol
InChI Key: DWBPSADZQHHFEV-UHFFFAOYSA-N
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Description

1-Bromo-3-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, an ethyl group at the third position, and a fluorine atom at the second position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first ethylated using ethyl chloride (C2H5Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbenzene is then subjected to bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position. Finally, the fluorination is achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethyl group to an ethyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 3-Ethyl-2-fluorophenol, 3-Ethyl-2-fluorobenzonitrile.

    Oxidation: 3-Ethyl-2-fluorobenzoic acid, 3-Ethyl-2-fluorobenzaldehyde.

    Reduction: 3-Ethyl-2-fluorobenzene, 3-Ethyl-2-fluorobenzyl alcohol.

Scientific Research Applications

1-Bromo-3-ethyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethyl-2-fluorobenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are influenced by the electronic effects of the substituents on the benzene ring. For example, the bromine atom, being an electron-withdrawing group, can stabilize carbocations formed during electrophilic substitution reactions, thereby directing the reaction to specific positions on the ring.

Comparison with Similar Compounds

    1-Bromo-2-fluorobenzene: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

    1-Bromo-4-ethyl-2-fluorobenzene: Similar structure but with the ethyl group at the fourth position, affecting its chemical behavior.

    1-Bromo-3-ethylbenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

Uniqueness: 1-Bromo-3-ethyl-2-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the ethyl group, imparts distinct electronic and steric effects, making it a versatile compound in various chemical transformations and applications.

Properties

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

IUPAC Name

1-bromo-3-ethyl-2-fluorobenzene

InChI

InChI=1S/C8H8BrF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3

InChI Key

DWBPSADZQHHFEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Br)F

Origin of Product

United States

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